2,5-Dichloro-8-methyl-3-phenylquinoline
Overview
Description
2,5-Dichloro-8-methyl-3-phenylquinoline is an organic compound with the molecular formula C({16})H({11})Cl(_{2})N and a molecular weight of 288.17 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-8-methyl-3-phenylquinoline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dichloroaniline and 8-methylquinoline.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as phosphorus oxychloride (POCl(_{3})), to form the quinoline ring.
Chlorination: The resulting intermediate is then chlorinated using reagents like thionyl chloride (SOCl(_{2})) to introduce the chlorine atoms at the 2 and 5 positions.
Purification: The final product is purified through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity while maintaining cost-effectiveness. Key considerations include the optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-8-methyl-3-phenylquinoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2 and 5 positions can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH(_{3})) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO({3})) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH({4})) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2,5-Dichloro-8-methyl-3-phenylquinoline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions.
Material Science: It can be incorporated into organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Pharmacology: Researchers investigate its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-8-methyl-3-phenylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit DNA gyrase in bacteria, leading to antimicrobial activity, or interact with cellular receptors to modulate signaling pathways in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloroquinoline: Lacks the methyl and phenyl groups, which may affect its biological activity and chemical properties.
8-Methylquinoline: Lacks the chlorine and phenyl groups, leading to different reactivity and applications.
3-Phenylquinoline: Lacks the chlorine and methyl groups, which can influence its interaction with biological targets.
Uniqueness
2,5-Dichloro-8-methyl-3-phenylquinoline is unique due to the presence of both chlorine atoms and the phenyl group, which contribute to its distinct chemical reactivity and biological activity. These structural features enable it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a valuable compound in scientific research.
Properties
IUPAC Name |
2,5-dichloro-8-methyl-3-phenylquinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N/c1-10-7-8-14(17)13-9-12(16(18)19-15(10)13)11-5-3-2-4-6-11/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIUGQCWYQNGRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C=C(C(=N2)Cl)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653619 | |
Record name | 2,5-Dichloro-8-methyl-3-phenylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80653619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1031928-13-8 | |
Record name | 2,5-Dichloro-8-methyl-3-phenylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80653619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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